molecular formula C15H16O3 B1293733 2-(6-Methoxynaphthalen-2-yl)-2-methylpropanoic acid CAS No. 69337-85-5

2-(6-Methoxynaphthalen-2-yl)-2-methylpropanoic acid

Cat. No. B1293733
CAS RN: 69337-85-5
M. Wt: 244.28 g/mol
InChI Key: IYSPYQQBEYOGFI-UHFFFAOYSA-N
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Description

2-(6-Methoxynaphthalen-2-yl)-2-methylpropanoic acid, also known as Naproxen impurity I, is a pharmaceutical impurity standard . It has an empirical formula of C13H12O3 and a molecular weight of 216.23 . It is a white to light yellow powder to crystal in physical state .


Synthesis Analysis

The synthesis of 2-(6-Methoxynaphthalen-2-yl)-2-methylpropanoic acid derivatives has been reported in several studies . For instance, one study reported the preparation of N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide by a reaction between 2,2-diphenylethan-1-amine and naproxen . Another study reported the synthesis of a novel series of (6-methoxy-2-naphthyl) propanamide derivatives for their potential antibacterial activity .


Physical And Chemical Properties Analysis

2-(6-Methoxynaphthalen-2-yl)-2-methylpropanoic acid is a white to light yellow powder to crystal . It has an empirical formula of C13H12O3 and a molecular weight of 216.23 . The compound is stored at a temperature of 2-8°C .

Scientific Research Applications

Anti-Tumor Nur77 Modulators

This compound has been used in the synthesis of a series of novel 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazide/thiosemicarbazide derivatives . These derivatives have shown significant anti-tumor activity on various cancer cell lines such as A549, HepG2, HGC-27, MCF-7, and HeLa . One of the compounds, 9h, exhibited potent anti-proliferative activity against several cancer cells .

Synthesis of Naproxen Derivatives

The compound has been used in the synthesis of N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide . This newly obtained naproxen derivative was fully analyzed and characterized via 1H, 13C, UV, IR, and mass spectral data .

Organic Synthesis

The compound is known for its perplexing structure and offers potential in organic synthesis. It can be used as a starting material or intermediate in the synthesis of more complex molecules.

Synthesis of Propionic Acid Hydrazide Derivatives

The compound has been used in the synthesis of 2-(6-methoxynaphthalen-2-yl)propionic acid (1,3-dimethyl­butylidene)hydrazide . This compound was synthesized in high yield by the reaction of 2-(6-methoxy­naphthalen-2-yl)propionic acid hydrazide and 4-methylpentan-2-one in PEG 400 .

Drug Development

Due to its diverse applications in scientific research, this compound offers potential in drug development. It can be used as a precursor or building block in the synthesis of new drugs.

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

The compound is part of the aryl propionic family of non-steroidal anti-inflammatory drugs (NSAIDs) . NSAIDs are commonly used worldwide. They can be either selective or non-selective cyclooxygenase (COX) inhibitors .

Safety and Hazards

The compound is harmful if swallowed and causes skin and eye irritation . Precautionary measures include not eating, drinking, or smoking when using this product, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and washing contaminated clothing before reuse .

Future Directions

Future research could focus on the development of novel anti-tumor compounds based on 2-(6-Methoxynaphthalen-2-yl)-2-methylpropanoic acid . For instance, one study synthesized a series of novel 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazide/thiosemicarbazide derivatives and evaluated their potential anti-tumor effects .

properties

IUPAC Name

2-(6-methoxynaphthalen-2-yl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c1-15(2,14(16)17)12-6-4-11-9-13(18-3)7-5-10(11)8-12/h4-9H,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYSPYQQBEYOGFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70219384
Record name 2-Naphthaleneacetic acid, alpha,alpha-dimethyl-6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70219384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Methoxynaphthalen-2-yl)-2-methylpropanoic acid

CAS RN

69337-85-5
Record name 2-Naphthaleneacetic acid, alpha,alpha-dimethyl-6-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069337855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthaleneacetic acid, alpha,alpha-dimethyl-6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70219384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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